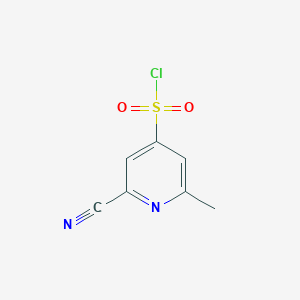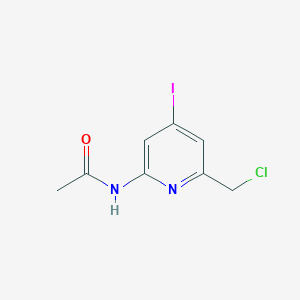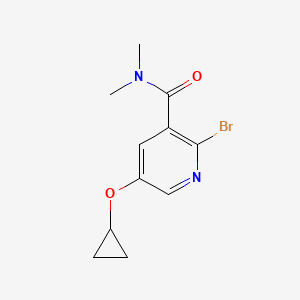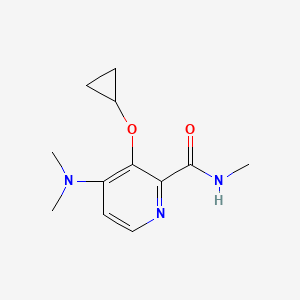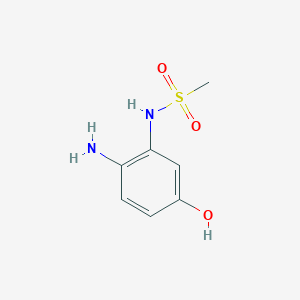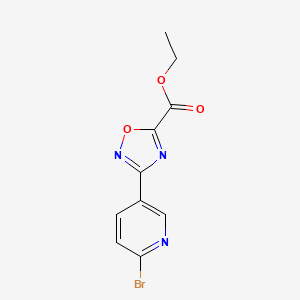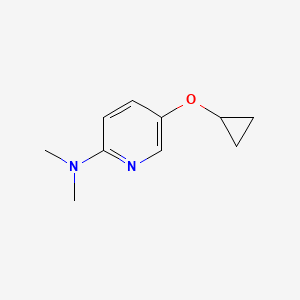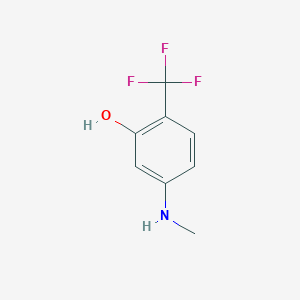
3-(Cyclopropylmethyl)-4-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-4-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the phenol ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-isopropoxyphenol typically involves the introduction of the cyclopropylmethyl group and the isopropoxy group onto the phenol ring. One common method involves the alkylation of phenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding cyclohexyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl and isopropoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)phenol: Lacks the isopropoxy group, which may affect its solubility and reactivity.
4-Isopropoxyphenol: Lacks the cyclopropylmethyl group, which may influence its biological activity.
3-(Cyclopropylmethyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, which can alter its chemical properties.
Uniqueness
3-(Cyclopropylmethyl)-4-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenol ring. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI Key |
WZMONXANNLETDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



